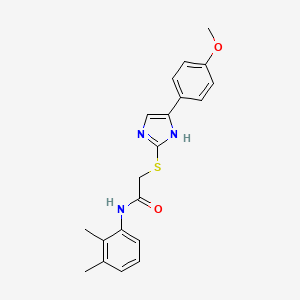

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

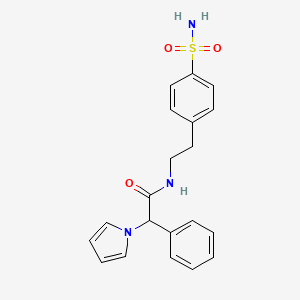

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as JNJ-1930942, is a small molecule inhibitor that has shown potential in treating various diseases. This compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has been extensively studied for its therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization and Therapeutic Potential

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, as a chemical compound, might not have direct research findings available. However, compounds with similar structures have been explored for various pharmacological effects and potential therapeutic applications. For instance, PF-04455242, a compound with a related sulfonyl and pyrrolidine structure, has been identified as a high-affinity antagonist selective for κ-opioid receptors. This compound demonstrated antidepressant-like efficacy, potential for treating depression, and addiction disorders by attenuating the behavioral effects of stress and reinstating extinguished cocaine-seeking behavior in animal models. It highlights the potential of compounds with similar structural features in neuroscience research and therapy development (Grimwood et al., 2011).

Anti-HIV Activity

Compounds featuring the pyrrolidin-1-ylsulfonyl moiety have been designed as truncated analogs for anti-HIV agents. Specifically, Acylamino Pyrryl Aryl Sulfones (APASs) demonstrated activity at submicromolar concentrations, comparable to nevirapine, a standard anti-HIV medication. This suggests that the structural framework of 1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one could be relevant in the design of new antiretroviral drugs (Silvestri et al., 2002).

Molecular Chemistry and Synthesis

The synthetic routes and chemical reactions involving compounds with pyrrolidinyl and sulfonyl groups have been extensively studied, indicating their versatility in organic synthesis. For example, the cyano[4+2]-cycloaddition to produce 5-alkyl-2-(p-tolylsulfonyl)pyridines showcases the reactivity of sulfonyl-containing pyridines, which could relate to the synthesis or reactivity of 1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (Rüffer & Breitmaier, 1989).

Electropolymerization and Conducting Polymers

The study of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization, leading to conducting polymers, highlights the potential of pyrrolidine-containing compounds in materials science. These compounds oxidize at relatively low potentials to form cation radicals, suggesting that similar compounds like 1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one might have applications in the development of new materials with electronic properties (Sotzing et al., 1996).

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-15-6-2-1-5-13(15)11-18-12-14(7-8-16(18)20)23(21,22)19-9-3-4-10-19/h1-2,5-8,12H,3-4,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAJGBRSMJAFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)

![N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2987301.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)

![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)

![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)